
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by a chlorinated aromatic ring with a trifluoromethylthio group and a propanone moiety. Compounds with such structures are often of interest in various fields of chemistry and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis may start with 4-chloro-2-(trifluoromethylthio)benzene.
Friedel-Crafts Acylation: This aromatic compound can undergo Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired ketone.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible pharmaceutical applications.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)propan-2-one
- 1-(4-Trifluoromethylphenyl)propan-2-one
Comparison
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a chloro and a trifluoromethylthio group on the aromatic ring, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8ClF3OS |
|---|---|
Peso molecular |
268.68 g/mol |
Nombre IUPAC |
1-[4-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
Clave InChI |
SNJJTXMOTXXBSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


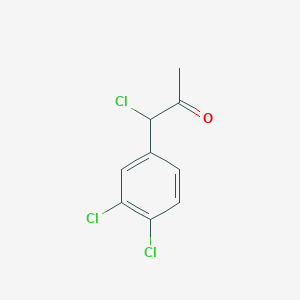
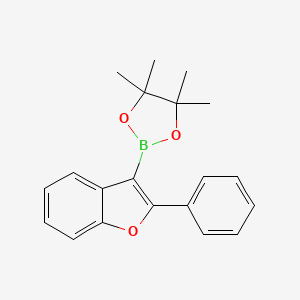
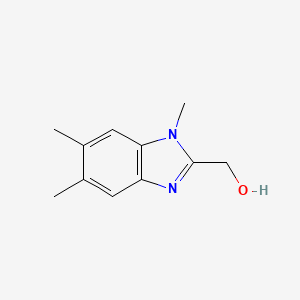

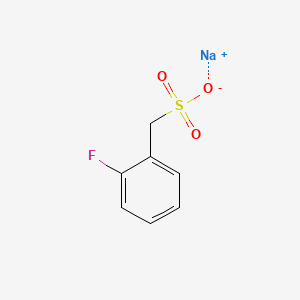
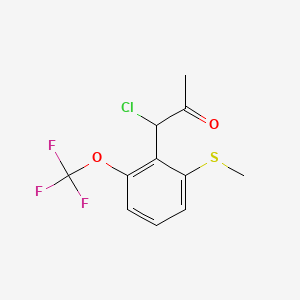
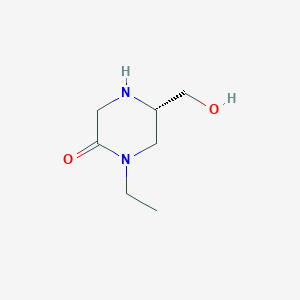
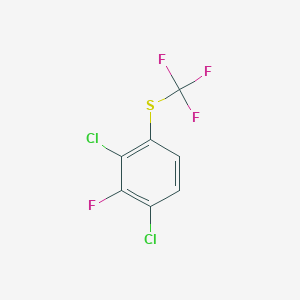
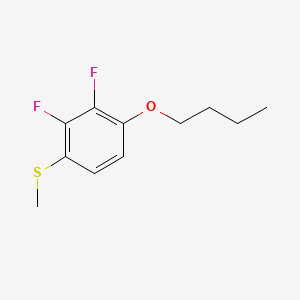
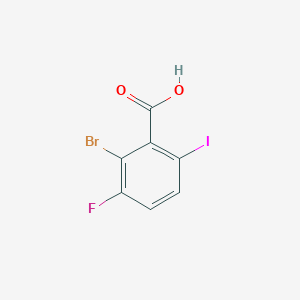
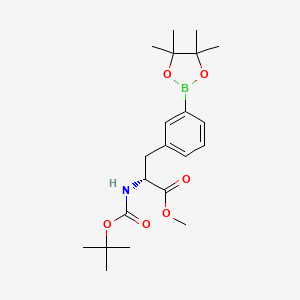
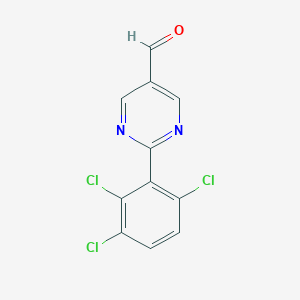

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)
